2,3-Dichloro-1,1,1,3-tetrafluoropropane

Description

Properties

IUPAC Name |

2,3-dichloro-1,1,1,3-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2F4/c4-1(2(5)6)3(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCLJRMKYIULFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)Cl)(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382027 | |

| Record name | 2,3-dichloro-1,1,1,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146916-90-7 | |

| Record name | 2,3-dichloro-1,1,1,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Dichloro-1,1,1,3-tetrafluoropropane synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234da)

Introduction

This compound, designated as HCFC-234da, is a hydrochlorofluorocarbon with the chemical formula C₃H₂Cl₂F₄ and CAS number 146916-90-7.[1] Its molecular structure, CF₃CHClCHFCl, positions it as a subject of interest within the field of fluorinated organic chemistry, often in the context of intermediates for next-generation refrigerants and blowing agents. While dedicated literature on the direct, large-scale synthesis of HCFC-234da is not extensively detailed, a robust and logical synthetic pathway can be engineered from well-established principles of fluorocarbon chemistry.

This guide presents a comprehensive, two-part synthesis strategy. The first part details the production of the key intermediate, 1,3,3,3-tetrafluoropropene (HFO-1234ze), a widely used hydrofluoroolefin. The second part describes the subsequent chlorination of this intermediate to yield the target molecule, HCFC-234da. The methodologies are grounded in peer-reviewed studies and patent literature, providing both the theoretical framework and practical, step-by-step protocols for researchers and chemical development professionals.

Part 1: Synthesis of the Key Intermediate: 1,3,3,3-Tetrafluoropropene (HFO-1234ze)

Strategic Overview

The most logical and efficient precursor for the synthesis of HCFC-234da is 1,3,3,3-tetrafluoropropene (CF₃CH=CHF), commonly known as HFO-1234ze.[2] The double bond in this molecule provides a reactive site for the direct addition of a chlorine molecule (Cl₂) to form the desired dichlorinated alkane structure. Therefore, the first critical phase of the synthesis is the efficient production of HFO-1234ze.

A prevalent industrial method for synthesizing HFO-1234ze is the catalytic dehydrofluorination of 1,1,1,3,3-pentafluoropropane (HFC-245fa). This process involves the elimination of a hydrogen fluoride (HF) molecule from the alkane precursor, typically in the gas phase over a metal-based catalyst.

Reaction Mechanism and Causality

The dehydrofluorination of HFC-245fa is an elimination reaction. The process is not spontaneous and requires significant energy input (high temperatures) and a catalyst to lower the activation energy. Chromia-based catalysts (e.g., Cr₂O₃) or other metal fluorides are frequently employed due to their high activity and stability under the harsh, acidic conditions (presence of HF).

The reaction proceeds as follows:

CF₃CH₂CHF₂ (HFC-245fa) → CF₃CH=CHF (HFO-1234ze) + HF

This reaction can produce both the E (trans) and Z (cis) isomers of HFO-1234ze.[3] The ratio of these isomers can be controlled by adjusting reaction conditions such as temperature and the specific catalyst used.[3] For subsequent reactions, a specific isomer, typically the more stable E-isomer, is often isolated via distillation.

Workflow for HFO-1234ze Synthesis

Caption: Workflow for the production of HFO-1234ze from HFC-245fa.

Quantitative Data for HFO-1234ze Synthesis

| Parameter | Value | Rationale & Source |

| Starting Material | 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | A common hydrofluorocarbon, readily available as a precursor.[4] |

| Catalyst | Chromia-based (e.g., Cr₂O₃), fluorinated metal oxides | Provides high surface area and activity for dehydrofluorination.[4] |

| Reaction Temperature | 280 - 400 °C | Sufficient thermal energy is required to overcome the activation barrier for HF elimination.[4] |

| Pressure | Atmospheric to moderate (e.g., 0.08 to 0.8 MPa) | Gas-phase reaction is typically controlled by flow rates rather than high pressure.[5] |

| Conversion Rate | 50 - 60% (can be higher) | Dependent on catalyst and conditions; unreacted starting material is often recycled.[4] |

| Selectivity | High for HFO-1234ze | The primary products are the E and Z isomers of HFO-1234ze.[3][4] |

Experimental Protocol: Catalytic Dehydrofluorination of HFC-245fa

-

Catalyst Preparation: A packed-bed reactor is loaded with a suitable catalyst, such as a fluorinated chromia catalyst. The catalyst is typically pre-treated by heating under a flow of nitrogen and then anhydrous HF to ensure it is active and free of moisture.

-

Reactor Setup: The reactor (e.g., a Monel or Inconel tube) is placed in a furnace capable of maintaining a stable temperature between 300-400°C.

-

Reactant Feed: Gaseous HFC-245fa is continuously fed into the reactor at a controlled flow rate. The feed is pre-heated to ensure it is in the vapor phase before contacting the catalyst.

-

Reaction: The dehydrofluorination reaction occurs as the vaporized HFC-245fa passes over the catalyst bed.

-

Product Collection: The effluent gas stream, containing HFO-1234ze, unreacted HFC-245fa, and the HF by-product, is passed through a condenser. The condensed liquid is collected.

-

Purification: The collected liquid is first passed through a scrubber (e.g., a water or mild base wash) to remove the acidic HF. The organic phase is then separated and subjected to fractional distillation to separate the HFO-1234ze isomers from any unreacted starting material and other by-products.

Part 2: Synthesis of HCFC-234da via Chlorination of HFO-1234ze

Strategic Overview

With the key intermediate, HFO-1234ze, in hand, the final step is the addition of chlorine across the C=C double bond. This reaction transforms the alkene into the target saturated dichloro-alkane, HCFC-234da.

CF₃CH=CHF (HFO-1234ze) + Cl₂ → CF₃CHClCHFCl (HCFC-234da)

This type of reaction is a classic example of electrophilic or free-radical halogenation of an alkene. Given the electron-withdrawing nature of the fluorine atoms, a free-radical pathway initiated by ultraviolet (UV) light is a highly effective and controllable method.

Reaction Mechanism and Causality

The photochemical chlorination of an alkene proceeds via a free-radical chain mechanism.

-

Initiation: UV light provides the energy to break the Cl-Cl bond homolytically, generating two highly reactive chlorine radicals (Cl•).

-

Cl₂ + hν → 2 Cl•

-

-

Propagation: A chlorine radical adds to the double bond of HFO-1234ze. This addition can occur at either carbon of the double bond, forming one of two possible radical intermediates.

-

CF₃CH=CHF + Cl• → CF₃CH(•)CHFCl (more stable)

-

CF₃CH=CHF + Cl• → CF₃CHClCHF(•) (less stable) The formation of the radical on the carbon adjacent to the CF₃ group is generally more stable due to hyperconjugation and inductive effects. This radical then abstracts a chlorine atom from another Cl₂ molecule to form the final product and a new chlorine radical, which continues the chain.

-

CF₃CH(•)CHFCl + Cl₂ → CF₃CHClCHFCl + Cl•

-

-

Termination: The reaction terminates when two radicals combine.

Atmospheric chemistry studies confirm that the addition of chlorine atoms to trans-CF₃CH=CHF is a facile process, lending strong support to the viability of this reaction in a synthetic context.[6][7][8]

Workflow for HCFC-234da Synthesis

Caption: Proposed workflow for the photochemical chlorination of HFO-1234ze.

Proposed Experimental Parameters

| Parameter | Value/Condition | Rationale & Source |

| Starting Material | trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze) | Provides the correct carbon-fluorine backbone for the target molecule.[3] |

| Reagent | Chlorine Gas (Cl₂) | Source of chlorine atoms for the addition reaction. |

| Initiation | UV Irradiation (hν) | Provides the energy for homolytic cleavage of Cl₂, initiating the radical chain reaction. |

| Temperature | 0 - 50 °C | The reaction is exothermic; lower temperatures help to prevent over-chlorination and other side reactions. |

| Pressure | Atmospheric | The reaction can be effectively carried out in the gas or liquid phase at standard pressure. |

| Solvent (Optional) | Inert solvent (e.g., CCl₄) | If performed in the liquid phase, an inert solvent can help dissipate heat and control concentration. |

| Expected Yield | High | Alkene halogenation is typically a high-yielding reaction. |

Experimental Protocol (Proposed): Photochemical Chlorination of HFO-1234ze

-

Reactor Setup: A quartz or borosilicate glass reactor equipped with a gas inlet, a gas outlet, a condenser, and an internal or external UV lamp is assembled. The reactor outlet is connected to a series of traps, including a cold trap and an alkaline scrubber (e.g., NaOH solution) to neutralize excess chlorine and any HCl formed.

-

Reactant Introduction: The reactor is charged with either gaseous HFO-1234ze or a solution of HFO-1234ze in an inert solvent like carbon tetrachloride.

-

Initiation: The UV lamp is turned on to begin the initiation of chlorine radicals.

-

Reaction: Chlorine gas is bubbled through the liquid or mixed with the gaseous HFO-1234ze at a controlled rate. The molar ratio of HFO-1234ze to Cl₂ should be kept near stoichiometric (1:1) to minimize side reactions. The reaction progress can be monitored by GC analysis of aliquots.

-

Workup: Once the reaction is complete (indicated by the disappearance of the starting alkene), the UV lamp is turned off, and the chlorine gas flow is stopped. The system is purged with nitrogen to remove any residual chlorine.

-

Purification: The crude product is washed with a dilute solution of sodium thiosulfate to remove any remaining traces of chlorine, followed by a water wash. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄). The final product, HCFC-234da, is then purified by fractional distillation.

Conclusion

The synthesis of this compound (HCFC-234da) is highly feasible through a well-structured, two-part process. The initial, industrially established step involves the catalytic dehydrofluorination of HFC-245fa to produce the key intermediate, HFO-1234ze. This is followed by a proposed but scientifically robust photochemical chlorination of HFO-1234ze, which leverages a fundamental and high-yielding reaction in organic chemistry. This guide provides the necessary theoretical foundation and practical protocols to enable the successful synthesis of HCFC-234da for research and development purposes.

References

-

WO/2021/003207 COMPOSITIONS AND METHODS FOR SYNTHESIS OF 2,3-DICHLORO-1,1,1,2-TETRAFLUOROPROPANE AND 2,3,3,3-TETRAFLUOROPROPENE. (2021). WIPO Patent Application. [Link]

-

WO/2021/093029 NEW PROCESS FOR SYNTHESIS OF 2,3,3,3-TETRAFLUOROPROPENE (1234YF) AND 2,3-DICHLORO-1,1,1-TRIFLUOROPROPANE (243DB). (2021). WIPO Patent Application. [Link]

-

trans-1,3,3,3-Tetrafluoropropene. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

- Processes for synthesis of 1,3,3,3-tetrafluoropropene. (2008).

-

Preparation Of 2,3,3,3 Tetrafluoropropene. (n.d.). Quick Company. Retrieved January 12, 2026, from [Link]

- Process for preparing 2,3,3,3-tetrafluoropropene. (2014).

- Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene. (2022).

-

PROCESS FOR THE PREPARATION OF 2,3,3,3-TETRAFLUOROPROPENE (1234YF). (2021). European Patent EP 3325435 B1. [Link]

-

Javadi, M. S., et al. (2008). Atmospheric chemistry of trans-CF3CH=CHF: Products and mechanisms of hydroxyl radical and chlorine atom initiated oxidation. Atmospheric Chemistry and Physics. [Link]

-

Process for the preparation of 2,3,3,3-tetrafluoropropene (hfo-1234yf). (n.d.). Eureka | Patsnap. Retrieved January 12, 2026, from [Link]

-

Javadi, M. S., et al. (2008). Atmospheric chemistry of trans-CF3CH=CHF. Atmospheric Chemistry and Physics. [Link]

- Process for producing 2,3,3,3-tetrafluoropropene. (2014).

-

Plote, M., et al. (2020). Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination. Beilstein Journal of Organic Chemistry. [Link]

-

Mashino, T., et al. (2000). Atmospheric chemistry of CF3CH=CH2 and C4F9CH=CH2: products of the gas-phase reactions with Cl atoms and OH radicals. Journal of Physical Chemistry A. [Link]

-

Javadi, M. S., et al. (2008). Atmospheric chemistry of trans-CF3CH=CHF: products and mechanisms of hydroxyl radical and chlorine atom initiated oxidation. Atmospheric Chemistry and Physics. [Link]

-

Kemnitz, E., et al. (2020). Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination. PMC - NIH. [Link]

-

1,3,3,3-Tetrafluoropropene. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1,3,3,3-Tetrafluoropropene - Wikipedia [en.wikipedia.org]

- 3. trans-1,3,3,3-Tetrafluoropropene - Wikipedia [en.wikipedia.org]

- 4. BJOC - Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination [beilstein-journals.org]

- 5. US20140121424A1 - Process for preparing 2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. acp.copernicus.org [acp.copernicus.org]

- 8. ACP - Atmospheric chemistry of trans-CF3CH=CHF: products and mechanisms of hydroxyl radical and chlorine atom initiated oxidation [acp.copernicus.org]

A Comprehensive Technical Guide to 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234da)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the hydrochlorofluorocarbon (HCFC) designated as HCFC-234da. It will cover its chemical identity, structural details, and relevant physicochemical properties, offering a foundational understanding for professionals in scientific research and development.

Chemical Identification and Nomenclature

The compound known by the refrigerant designation HCFC-234da is chemically identified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system.

IUPAC Name: 2,3-Dichloro-1,1,1,3-tetrafluoropropane[1]

This systematic name precisely describes the molecular structure of the compound.

-

"Propane" indicates a three-carbon alkane backbone.

-

"1,1,1,3-tetrafluoro" specifies that four fluorine atoms are attached to the propane chain: three on the first carbon atom and one on the third.

-

"2,3-dichloro" indicates that two chlorine atoms are attached to the second and third carbon atoms.

Chemical Formula: C₃H₂F₄Cl₂[2] or more descriptively, CHClFCHClCF₃[1].

CAS Number: 146916-90-7[1]. The CAS (Chemical Abstracts Service) number is a unique identifier for this specific chemical substance.

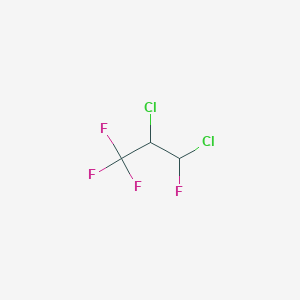

Molecular Structure

The spatial arrangement of atoms in this compound is crucial for understanding its chemical behavior and physical properties.

Sources

physical and chemical properties of 2,3-Dichloro-1,1,1,3-tetrafluoropropane

An In-depth Technical Guide to 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234da)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction to this compound (HCFC-234da)

This compound, designated as HCFC-234da, is a hydrochlorofluorocarbon (HCFC). HCFCs are a class of synthetic organohalogen compounds comprised of hydrogen, chlorine, fluorine, and carbon atoms.[1] Historically, these compounds were developed as transitional replacements for chlorofluorocarbons (CFCs), which were found to be highly damaging to the stratospheric ozone layer.[2][3] The inclusion of a hydrogen atom in the molecular structure of HCFCs makes them more susceptible to degradation in the lower atmosphere (troposphere), reducing their potential to transport ozone-depleting chlorine to the stratosphere.[3]

This guide provides a comprehensive overview of the known physical, chemical, and environmental properties of HCFC-234da. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information, draws logical inferences based on the general behavior of HCFCs, and proposes robust methodologies for its analysis and characterization.

Molecular Identity and Structure

The fundamental identity of a chemical compound is established by its unique identifiers and molecular structure. These parameters are critical for regulatory compliance, literature searches, and understanding its basic molecular makeup.

Table 2.1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 146916-90-7 | [4][5] |

| Molecular Formula | C₃H₂Cl₂F₄ | [4][5] |

| Molecular Weight | 184.95 g/mol | [5] |

| Synonym | HCFC-234da | [4] |

| InChI | InChI=1S/C3H2Cl2F4/c4-1(2(5)6)3(7,8)9/h1-2H | [4] |

| InChIKey | IRCLJRMKYIULFK-UHFFFAOYSA-N | [4] |

| SMILES | C(C(F)Cl)(C(F)(F)F)Cl | [4] |

Molecular Structure

The spatial arrangement of atoms dictates the molecule's polarity, reactivity, and spectroscopic properties. The structure of HCFC-234da features a propane backbone with chlorine and fluorine substituents.

Caption: 2D structure of this compound.

Physicochemical and Environmental Properties

This section details the physical characteristics and environmental fate of HCFC-234da. It is important to note that while key environmental metrics are available, many standard physicochemical properties lack experimental determination in published literature.

Table 3.1: Physicochemical and Environmental Data for HCFC-234da

| Property | Value | Notes | Source |

| Boiling Point | Data not available | - | - |

| Melting Point | Data not available | - | - |

| Density | Data not available | - | - |

| Vapor Pressure | Data not available | - | - |

| Solubility | Expected to have low solubility in water and good solubility in non-polar organic solvents. | Inferred from the non-polar nature of similar halocarbons. | [6] |

| Global Atmospheric Lifetime | 2.67 years | The average time the compound remains in the atmosphere. | [7] |

| Tropospheric Lifetime | 2.82 years | The average time it remains in the lower atmosphere before degradation. | [7] |

| Stratospheric Lifetime | 50.3 years | The average time it remains in the stratosphere before degradation. | [7] |

| Ozone Depletion Potential (ODP) | 0.024 | A relative measure of its ability to destroy stratospheric ozone compared to CFC-11 (ODP=1). | [7] |

Chemical Properties and Reactivity

The chemical behavior of HCFC-234da is governed by the functional groups and bond types within its structure. As an HCFC, its reactivity profile is distinct from that of fully halogenated CFCs.

4.1 Atmospheric Reactivity The defining characteristic of HCFCs is the presence of C-H bonds, which are susceptible to attack by hydroxyl radicals (•OH) in the troposphere.[1][3] This reaction is the primary initiation step for the atmospheric degradation of HCFC-234da.

-

Initiation: C₃H₂Cl₂F₄ + •OH → C₃HCl₂F₄• + H₂O

This initial oxidation prevents a large fraction of the released HCFC molecules from reaching the stratosphere, resulting in a significantly lower Ozone Depletion Potential compared to CFCs.[3] The chlorine that is released in the troposphere typically forms water-soluble compounds that are removed by precipitation.[1][3]

4.2 Thermal Decomposition Specific experimental studies on the thermal decomposition of HCFC-234da are not readily available. However, based on studies of similar halogenated propanes and propenes, thermal degradation at elevated temperatures is expected to proceed via elimination reactions and fragmentation.[8][9] Likely decomposition products would include:

-

Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl)

-

Smaller, unsaturated chlorofluorocarbons (olefins)

-

Carbonyl halides (e.g., COF₂, COCl₂) in the presence of oxygen.

These decomposition products are often toxic and corrosive. Therefore, avoiding high temperatures in the presence of this compound is a critical safety measure.

4.3 Nucleophilic Substitution and Elimination The carbon-chlorine bonds in HCFC-234da are the most likely sites for nucleophilic attack or base-induced elimination reactions. The C-F bonds are significantly stronger and less reactive. This reactivity makes the C-Cl bonds potential handles for synthetic transformations.

Methodologies for Analysis and Characterization

For a compound like HCFC-234da, where standard reference data is sparse, a multi-technique approach is essential for unambiguous identification, purity assessment, and structural confirmation. The following workflow represents a robust, self-validating system for its characterization.

Caption: Proposed analytical workflow for the characterization of HCFC-234da.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose: To determine the purity of the sample and confirm its molecular weight.

-

Causality: The volatility of HCFC-234da makes it an ideal candidate for GC. The gas chromatograph separates the sample from any volatile impurities. The mass spectrometer then provides the mass-to-charge ratio of the parent molecule (confirming molecular weight) and a unique fragmentation pattern that serves as a molecular fingerprint for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To provide unambiguous structural confirmation.

-

Causality:

-

¹H NMR: Would confirm the presence and chemical environment of the two hydrogen atoms.

-

¹⁹F NMR: Is highly sensitive for fluorine and would show distinct signals for the -CF₃ and -CFCl- groups, confirming their presence and connectivity.

-

¹³C NMR: Would identify the three unique carbon environments in the molecule.

-

2D NMR (e.g., HSQC, HMBC): Would be used to definitively map the connections between the H, C, and F atoms, leaving no ambiguity about the isomer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Purpose: To identify the characteristic bond vibrations within the molecule.

-

Causality: The FTIR spectrum would display strong absorbance bands corresponding to C-F bond stretching, along with characteristic absorbances for C-Cl and C-H bonds, confirming the presence of these key functional groups.

Safety and Handling Considerations

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions must be based on the general properties of HCFCs and related halogenated hydrocarbons.[10]

-

Inhalation: As with many volatile halocarbons, high concentrations of vapor can displace oxygen and may lead to dizziness, central nervous system effects, and at very high levels, asphyxiation.[10]

-

Skin and Eye Contact: The liquid may cause skin or eye irritation upon contact. Prolonged contact can lead to defatting of the skin.

-

Thermal Decomposition Hazards: As noted in Section 4.2, thermal decomposition can release highly toxic and corrosive gases such as HF and HCl.

-

Recommended Precautions:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile, neoprene), and a lab coat.

-

Avoid contact with flames, hot surfaces, or other high-temperature sources to prevent decomposition.

-

Store in a cool, dry, well-ventilated area away from incompatible materials.

-

Conclusion

This compound (HCFC-234da) is a hydrochlorofluorocarbon with a defined molecular structure and key environmental properties, such as a relatively short atmospheric lifetime and a correspondingly low Ozone Depletion Potential.[7] While a comprehensive dataset of its experimental physical properties is lacking in the public domain, its chemical behavior can be reliably inferred from the established reactivity of the HCFC class of compounds. Its primary atmospheric degradation pathway is initiated by tropospheric hydroxyl radicals, and its chemical reactivity is centered on its C-Cl bonds. The analytical methodologies and safety protocols outlined in this guide provide a robust framework for researchers and scientists to handle, characterize, and study this compound with confidence and scientific integrity.

References

-

Earth Science Answers. (2025). What Are HCFCs? YouTube. [Link]

- Hayman, G.D., & Derwent, R.G. (n.d.). Atmospheric chemical reactivity and ozone-forming potentials of potential CFC replacements. National Meteorological Library & Archive.

-

Wikipedia. (n.d.). Chlorofluorocarbon. [Link]

- Papanastasiou, D. K., et al. (2018). HCFC-234da. [Source URL not fully available, attributed to Papanastasiou et al. (2018)]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Solubility of Things. (n.d.). 2,3-dichloro-1,1,1-trifluoropropane. [Link]

-

Matsugi, A., & Takahashi, K. (2017). Thermal Decomposition of 2,3,3,3- and trans-1,3,3,3-Tetrafluoropropenes. The Journal of Physical Chemistry A, 121(26), 4881–4890. [Link]

- Zhang, X., et al. (n.d.). Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance. RSC Publishing.

Sources

- 1. caetrm.com [caetrm.com]

- 2. library.metoffice.gov.uk [library.metoffice.gov.uk]

- 3. LOGOS - NOAA Global Monitoring Laboratory [gml.noaa.gov]

- 4. This compound | C3H2Cl2F4 | CID 2782308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. csl.noaa.gov [csl.noaa.gov]

- 8. Thermal Decomposition of 2,3,3,3- and trans-1,3,3,3-Tetrafluoropropenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene and their fire-extinguishing performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Chlorofluorocarbon - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure of 2,3-Dichloro-1,1,1,3-tetrafluoropropane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of 2,3-dichloro-1,1,1,3-tetrafluoropropane. Eschewing a rigid template, this document is structured to logically present the core chemical and physical characteristics of this molecule, from its fundamental identification to a detailed exploration of its three-dimensional architecture and stereochemical considerations. The information herein is grounded in established chemical principles and supported by data from authoritative sources, intended to equip researchers with the foundational knowledge necessary for its application in scientific endeavors.

Core Identification and Chemical Properties

This compound, a halogenated propane, is a molecule of significant interest due to the complex interplay of its constituent atoms on its overall structure and potential reactivity. Precise identification is paramount for any scientific investigation.

Nomenclature and Identifiers

The systematic name for this compound is this compound.[1] It is also known by the synonym HCFC-234da.[1] For unambiguous identification in databases and literature, the following identifiers are crucial:

| Identifier | Value | Source |

| CAS Number | 146916-90-7 | [1][2] |

| Molecular Formula | C₃H₂Cl₂F₄ | [1][2] |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C3H2Cl2F4/c4-1(2(5)6)3(7,8)9/h1-2H | [1] |

| InChIKey | IRCLJRMKYIULFK-UHFFFAOYSA-N | [1] |

| SMILES | C(C(F)Cl)(C(F)(F)F)Cl | [1] |

Physicochemical Properties

The fundamental physicochemical properties of a molecule are dictated by its atomic composition and arrangement.

| Property | Value | Source |

| Molecular Weight | 184.94 g/mol | [1] |

| Monoisotopic Mass | 183.9469681 Da | [1] |

These basic properties are the foundation upon which a more detailed understanding of the molecule's behavior is built.

Molecular Architecture and Stereochemistry

The spatial arrangement of atoms in this compound is complex, giving rise to stereoisomerism and conformational flexibility. A thorough understanding of its three-dimensional structure is critical for predicting its interactions in a biological or chemical system.

Connectivity and Bonding

The structural formula, C₃H₂Cl₂F₄, indicates a three-carbon propane backbone. The numbering of the carbon chain is determined by the IUPAC nomenclature rules, which prioritize the substitution pattern to give the lowest possible locants. The connectivity is as follows:

-

Carbon-1 (C1): Bonded to three fluorine atoms and Carbon-2.

-

Carbon-2 (C2): Bonded to Carbon-1, Carbon-3, one hydrogen atom, and one chlorine atom.

-

Carbon-3 (C3): Bonded to Carbon-2, one hydrogen atom, one chlorine atom, and one fluorine atom.

Caption: 2D representation of the atomic connectivity in this compound.

Chirality and Stereoisomers

A critical feature of the molecular structure of this compound is the presence of a chiral center at the second carbon atom (C2). This carbon is bonded to four different groups:

-

-CF₃ group

-

-CHFCl group

-

-H atom

-

-Cl atom

The presence of this stereocenter means that the molecule can exist as a pair of enantiomers, designated as (R)-2,3-dichloro-1,1,1,3-tetrafluoropropane and (S)-2,3-dichloro-1,1,1,3-tetrafluoropropane. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. For any application in a chiral environment, such as in drug development, the separation and characterization of these individual enantiomers would be a critical experimental step.

Caption: The chiral center at C2 with its four distinct substituents.

Conformational Analysis

The single bonds within the propane backbone allow for rotation, leading to different spatial arrangements of the atoms known as conformers. The conformational landscape of fluorinated alkanes is complex due to the interplay of steric hindrance and electrostatic interactions (dipole-dipole and gauche effects).

Spectroscopic Characterization (Theoretical)

While experimental spectra for this compound are not available in public databases, we can predict the key features of its NMR, IR, and mass spectra based on its structure. This theoretical analysis is an essential first step in characterizing a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The molecule contains two non-equivalent protons, one on C2 and one on C3. Therefore, two distinct signals are expected. Each proton signal would be split into a complex multiplet due to coupling with each other and with the neighboring fluorine atoms. The proton on C2 would couple to the fluorine on C3, and the proton on C3 would couple to the three fluorine atoms on C1 and the fluorine on C3.

-

¹³C NMR: Three distinct signals are expected, one for each carbon atom in the propane backbone. The chemical shifts would be influenced by the attached electronegative halogen atoms. The signal for C1 would be a quartet due to coupling with the three attached fluorine atoms. The signals for C2 and C3 would be more complex multiplets due to coupling with adjacent fluorine atoms.

-

¹⁹F NMR: Two distinct fluorine environments are present: the -CF₃ group at C1 and the single fluorine atom at C3. This would result in two signals in the ¹⁹F NMR spectrum. The -CF₃ signal would likely appear as a doublet of doublets due to coupling with the proton on C2 and the proton on C3. The signal for the fluorine at C3 would be a complex multiplet due to coupling with the proton on C2, the proton on C3, and the three fluorine atoms on C1. Advanced 2D NMR techniques, such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range), would be invaluable in definitively assigning all signals.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the vibrational modes of its functional groups. Key expected absorptions include:

-

C-H stretching: Around 2900-3000 cm⁻¹

-

C-F stretching: Strong absorptions in the region of 1000-1400 cm⁻¹

-

C-Cl stretching: In the fingerprint region, typically around 600-800 cm⁻¹

-

C-C stretching: Weaker absorptions in the fingerprint region.

The complexity of the molecule would lead to a rich and unique fingerprint region, allowing for its identification.

Mass Spectrometry

In a mass spectrum, this compound would exhibit a characteristic molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a distinctive isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely involve the loss of halogen atoms (Cl, F) and small neutral molecules (e.g., HCl, HF).

Synthesis and Reactivity

While a specific, detailed laboratory protocol for the synthesis of this compound is not widely published, patent literature provides insights into general synthetic strategies for related fluorinated propanes.

Synthetic Approaches

The synthesis of highly halogenated alkanes often involves the addition of halogens or hydrogen halides to unsaturated precursors or the substitution of existing halogen atoms. For instance, processes for the manufacture of related compounds like 2,3,3,3-tetrafluoropropene and 2,3-dichloro-1,1,1-trifluoropropane have been described.[3] These often involve multi-step sequences starting from smaller chlorinated and/or fluorinated ethanes or propenes. A plausible synthetic route could involve the halogenation of a partially fluorinated propene.

One patented method describes the synthesis of 2,3-dichloro-1,1,1-trifluoropropane (a closely related compound) from 2,2-dichloro-1,1,1-trifluoroethane via a carbene intermediate.[3][4] Such carbene chemistry could potentially be adapted for the synthesis of the target molecule. Another approach could be the fluorination of a polychlorinated propane using a suitable fluorinating agent.

Caption: A generalized workflow for the synthesis of halogenated propanes.

Expected Reactivity

The reactivity of this compound will be governed by the presence of the C-H, C-Cl, and C-F bonds. The C-H bonds could be susceptible to radical abstraction. The C-Cl bonds are generally more reactive than C-F bonds and could undergo nucleophilic substitution or elimination reactions under appropriate conditions. Dehydrochlorination (elimination of HCl) could be a potential reaction pathway to form a fluorinated propene. The robust C-F bonds are generally unreactive except under harsh conditions.

Conclusion

This compound is a structurally complex molecule with a chiral center, leading to the existence of enantiomers. Its conformational flexibility is dictated by the interplay of steric and electronic effects of the halogen substituents. While a comprehensive experimental dataset for this specific molecule is not publicly available, a strong theoretical understanding of its structure and properties can be derived from its chemical formula and by analogy to related compounds. This guide provides a foundational understanding for researchers and scientists, highlighting the key structural features that will govern its behavior in chemical and biological systems. Further experimental work, particularly spectroscopic analysis and computational modeling, is necessary to fully elucidate the nuanced details of its molecular architecture.

References

-

This compound | C3H2Cl2F4 | CID 2782308 - PubChem. [Link]

- CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene - Google P

-

WO/2021/093029 NEW PROCESS FOR SYNTHESIS OF 2,3,3,3-TETRAFLUOROPROPENE (1234YF) AND 2,3-DICHLORO-1,1,1-TRIFLUOROPROPANE (243DB) - WIPO Patentscope. [Link]

Sources

- 1. This compound | C3H2Cl2F4 | CID 2782308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,3-Dichloro-1,1,1,3-tetrafluoropropane (CAS Number: 146916-90-7)

For Researchers, Scientists, and Industrial Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 146916-90-7, known as 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234da). The primary objective of this document is to furnish researchers, scientists, and professionals in chemical synthesis and material science with a detailed understanding of its properties, synthesis, and safety considerations. It is critical to establish from the outset that, based on a thorough review of current scientific literature, this compound is utilized as a chemical intermediate and a refrigerant. There is no evidence to suggest it possesses pharmacological activity or is under investigation for applications in drug development. This guide has been structured to deliver in-depth technical information, beginning with its fundamental chemical and physical properties, followed by a detailed exploration of its synthesis, potential applications, and essential safety and handling protocols.

Core Identity and Physicochemical Properties

This compound is a halogenated hydrocarbon with the molecular formula C₃H₂Cl₂F₄[1][2]. It is also recognized by the designation HCFC-234da[1]. The presence of both chlorine and fluorine atoms in its structure places it in the hydrochlorofluorocarbon (HCFC) family of compounds.

Structural and Molecular Data

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂Cl₂F₄ | [1][2] |

| Molecular Weight | 184.94 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | HCFC-234da, Propane, 2,3-dichloro-1,1,1,3-tetrafluoro- | [1] |

Physical Properties

| Property | Value | Source(s) |

| Melting Point | -98°C | ChemicalBook |

| Boiling Point | 70°C | ChemicalBook |

| Density | 1.3413 g/cm³ (estimate) | ChemicalBook |

Synthesis and Industrial Relevance

This compound is not a naturally occurring compound and is produced through synthetic chemical processes. Its primary industrial relevance lies in its role as an intermediate in the synthesis of next-generation refrigerants, specifically 2,3,3,3-tetrafluoropropene (HFO-1234yf)[3][4]. HFO-1234yf is a hydrofluoroolefin with a low global warming potential (GWP), making it a more environmentally friendly alternative to older refrigerants.

Synthetic Pathways

The synthesis of this compound can be achieved through various routes, often involving the reaction of other halogenated hydrocarbons. One notable pathway involves the reaction of 2-chloro-3,3,3-trifluoropropene (1233xf)[3]. Another method describes the preparation of the related compound 2,3-dichloro-1,1,1-trifluoropropane (243db) from 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) via a carbene synthesis route, which can then serve as a precursor[4][5].

Caption: Conceptual workflow for evaluating a novel chemical entity for biological activity.

Safety, Handling, and Environmental Profile

Hazard Identification and Safety Precautions

As a halogenated hydrocarbon, this compound requires careful handling. While specific toxicology data for this compound is limited, data from analogous HCFCs and dichloropropenes can provide insight into potential hazards.

-

Inhalation: High concentrations of vapors can displace oxygen and lead to dizziness, unconsciousness, and potentially death.[6] Harmful if inhaled.[6]

-

Skin and Eye Contact: May cause skin and eye irritation.[6][7] Prolonged contact can lead to defatting of the skin.[6]

-

Ingestion: May be harmful if swallowed.[7]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and protective clothing.

-

Respiratory Protection: In areas with high vapor concentrations, a self-contained breathing apparatus (SCBA) is necessary.

Environmental Fate

The environmental fate of HCFCs is a significant consideration due to their potential to contribute to ozone depletion and global warming. HCFC-234da has a reported atmospheric lifetime of 2.67 years and an ozone depletion potential (ODP) of 0.024. While the ODP is relatively low, its use is regulated under international agreements such as the Montreal Protocol.

The environmental degradation of related fluorinated propenes like HFO-1234yf has been studied, and it is found to be recalcitrant to microbial degradation in soil and water.[8][9]

Analytical Characterization

The purity and identity of this compound can be determined using standard analytical techniques.

-

Gas Chromatography (GC): Coupled with a suitable detector (e.g., mass spectrometry (MS) or thermal conductivity detector (TCD)), GC is the primary method for assessing purity and identifying impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural confirmation.

-

Infrared (IR) Spectroscopy: Can be used to identify functional groups present in the molecule.

Conclusion

This compound (CAS 146916-90-7) is a synthetic hydrochlorofluorocarbon with well-defined physical and chemical properties. Its primary role in the scientific and industrial landscape is as a key intermediate in the synthesis of the low-GWP refrigerant HFO-1234yf. While this guide provides a comprehensive technical overview of its chemical nature, synthesis, and safety, it is crucial for the intended audience to recognize the absence of any data supporting its application in pharmacology or drug development. The information presented herein is intended to support research and development activities within the fields of chemistry and material science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

WIPO. (2021). WO/2021/003207 COMPOSITIONS AND METHODS FOR SYNTHESIS OF 2,3-DICHLORO-1,1,1,2-TETRAFLUOROPROPANE AND 2,3,3,3-TETRAFLUOROPROPENE. PATENTSCOPE. Retrieved from [Link]

- Google Patents. (n.d.). CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene.

-

WIPO. (2021). WO/2021/093029 NEW PROCESS FOR SYNTHESIS OF 2,3,3,3-TETRAFLUOROPROPENE (1234YF) AND 2,3-DICHLORO-1,1,1-TRIFLUOROPROPANE (243DB). PATENTSCOPE. Retrieved from [Link]

-

Farnell. (2012). MATERIAL SAFETY DATA SHEET - Contact Cleaner II. Retrieved from [Link]

-

Airgas. (2018). SAFETY DATA SHEET. Retrieved from [Link]

-

Oak Ridge National Laboratory. (2014). Environmental fate of the next generation refrigerant 2,3,3,3-tetrafluoropropene (HFO-1234yf). Retrieved from [Link]

-

ResearchGate. (2014). Environmental Fate of the Next Generation Refrigerant 2,3,3,3-Tetrafluoropropene (HFO-1234yf). Retrieved from [Link]

Sources

- 1. This compound | C3H2Cl2F4 | CID 2782308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene - Google Patents [patents.google.com]

- 6. farnell.com [farnell.com]

- 7. fishersci.com [fishersci.com]

- 8. Environmental fate of the next generation refrigerant 2,3,3,3-tetrafluoropropene (HFO-1234yf)... | ORNL [ornl.gov]

- 9. researchgate.net [researchgate.net]

Navigating the Unseen: A Technical Guide to the Safe Handling of HCFC-234da for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: Identity and Inferred Properties

HCFC-234da, with the chemical name 2,3-Dichloro-1,1,1,3-tetrafluoropropane and a molecular formula of C₃HCl₂F₄, belongs to the hydrochlorofluorocarbon family.[1] These compounds were developed as transitional replacements for chlorofluorocarbons (CFCs) due to their reduced ozone depletion potential (ODP).[2][3] However, they are still recognized as ozone-depleting substances and potent greenhouse gases, contributing to global warming.[3][4] The atmospheric lifetime of HCFC-234da is estimated to be approximately 2.67 years, with an ODP of 0.024.[1]

Based on available data for similar compounds, HCFC-234da is anticipated to be a colorless solid at room temperature with a slight, ether-like odor, transitioning to a liquid state above 105°F (40.6°C).[5][6]

Table 1: Inferred Physical and Chemical Properties of HCFC-234da

| Property | Inferred Value/Characteristic | Source Analogy |

| Chemical Name | This compound | [1] |

| Molecular Formula | C₃HCl₂F₄ | [1] |

| Appearance | Colorless solid | [5][6] |

| Odor | Slight, ether-like | [5][6] |

| Melting Point | ~105°F (~40.6°C) | [5] |

| Boiling Point | ~197°F (~91.7°C) | [5] |

| Solubility in Water | ~0.01% | [5] |

| Vapor Pressure | ~40 mmHg | [5] |

Hazard Identification and Classification

Drawing from the GHS classifications of analogous compounds, HCFC-234da should be handled as a hazardous substance.[7] The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[5]

GHS Hazard Statements (Inferred):

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Pictograms:

Signal Word: Warning [7]

Potential Health Effects:

-

Acute (Short-term) Effects:

-

Inhalation: May cause irritation to the nose, throat, and lungs, leading to coughing and shortness of breath.[8] Higher exposures could potentially lead to a buildup of fluid in the lungs (pulmonary edema), which is a medical emergency.[8] Exposure can also cause central nervous system depression with symptoms like headache, dizziness, confusion, drowsiness, and tremors.[5][8]

-

Skin Contact: Can cause skin irritation, resulting in a rash or a burning sensation.[8] Contact with the rapidly expanding gas can cause frostbite.[9]

-

Eye Contact: Causes serious eye irritation.[7] Contact with the liquid or rapidly expanding gas can cause frostbite and damage to the eyes.[9]

-

Ingestion: While not a typical route of exposure for a substance with these physical properties, ingestion may be harmful.

-

-

Chronic (Long-term) Effects:

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with HCFC-234da. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls and Ventilation

The primary line of defense is to control exposure at the source.

-

Work Area: All manipulations of HCFC-234da should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ventilation Systems: Ensure that ventilation systems are functioning correctly and are appropriate for handling volatile halogenated hydrocarbons.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[7]

-

Skin Protection: Wear impervious gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron.[7] Contaminated clothing should be removed immediately and washed before reuse.[10]

-

Respiratory Protection: If working outside of a fume hood or in an area with insufficient ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11]

Diagram 1: PPE Selection Workflow

Sources

- 1. csl.noaa.gov [csl.noaa.gov]

- 2. Metabolism and toxicity of hydrochlorofluorocarbons: current knowledge and needs for the future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. fexa.io [fexa.io]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - 1,1,1,2-Tetrachloro-2,2-difluoroethane [cdc.gov]

- 6. 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | Occupational Safety and Health Administration [osha.gov]

- 7. echemi.com [echemi.com]

- 8. nj.gov [nj.gov]

- 9. msanet.com [msanet.com]

- 10. 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. files.bbystatic.com [files.bbystatic.com]

An In-depth Technical Guide to the Environmental Impact of HCFC-234da

Abstract: This technical guide provides a comprehensive analysis of the environmental impact of 2,3-dichloro-1,1,1,3-tetrafluoropropane (HCFC-234da), a hydrochlorofluorocarbon (HCFC). As the scientific and regulatory communities continue to address the challenges of stratospheric ozone depletion and global climate change, a thorough understanding of the atmospheric behavior of such compounds is paramount. This document consolidates key environmental metrics, including Ozone Depletion Potential (ODP) and Global Warming Potential (GWP), and elucidates the atmospheric degradation pathways of HCFC-234da. Furthermore, it details the standardized methodologies and experimental protocols essential for the empirical and computational assessment of its environmental effects. This guide is intended for researchers, atmospheric scientists, and professionals in fields where the environmental fate of chemical compounds is a critical consideration.

Introduction to HCFC-234da

HCFC-234da is a hydrochlorofluorocarbon, a class of compounds developed as transitional replacements for the more potent ozone-depleting chlorofluorocarbons (CFCs).[1] Its chemical structure, this compound (C₃H₂Cl₂F₄), includes hydrogen atoms, which render it susceptible to degradation in the lower atmosphere (troposphere), thereby reducing its impact on the stratospheric ozone layer compared to CFCs.[2]

Like other HCFCs, HCFC-234da falls under the purview of the Montreal Protocol on Substances that Deplete the Ozone Layer, an international treaty designed to phase out the production and consumption of ozone-depleting substances.[3] While specific large-scale commercial applications for HCFC-234da are not widely documented, its isomers and related compounds have been investigated for use as refrigerants, foam blowing agents, and solvents.[4] The presence of chlorine in the molecule necessitates a rigorous evaluation of its potential to contribute to ozone depletion.

Chemical Identity:

-

Systematic Name: this compound

-

Common Designation: HCFC-234da

-

CAS Number: 146916-90-7[5]

-

Molecular Formula: CHClFCHClCF₃[5]

-

Molecular Weight: 184.95 g/mol [5]

Core Environmental Impact Profile

The environmental risk profile of a compound like HCFC-234da is primarily quantified by its atmospheric lifetime, its ability to destroy stratospheric ozone (ODP), and its contribution to the greenhouse effect (GWP).

Quantitative Metrics

The following table summarizes the key environmental impact metrics for HCFC-234da, which are critical for understanding its overall environmental burden.

| Metric | Value | Reference |

| Global Atmospheric Lifetime | 2.67 years | [6] |

| Tropospheric Atmospheric Lifetime | 2.82 years | [6] |

| Stratospheric Atmospheric Lifetime | 50.3 years | [6] |

| Ozone Depletion Potential (ODP) | 0.024 | [6] |

| Global Warming Potential (GWP), 20-Year Horizon | 1601 | [6] |

| Global Warming Potential (GWP), 100-Year Horizon | 455 | [6] |

Interpretation of Metrics

-

Atmospheric Lifetime: The relatively short global atmospheric lifetime of 2.67 years is a direct consequence of the hydrogen atoms in the HCFC-234da molecule.[6] This allows for its degradation primarily in the troposphere, limiting the fraction of the substance that can reach the stratosphere where the ozone layer resides.[6]

-

Ozone Depletion Potential (ODP): The ODP is a relative measure of a substance's ability to destroy stratospheric ozone, with CFC-11 serving as the benchmark (ODP = 1.0).[2] HCFC-234da's ODP of 0.024 signifies that, on a per-kilogram basis, it has approximately 2.4% of the ozone-depleting capability of CFC-11.[6] While significantly lower than first-generation CFCs, this value is not negligible and underscores why HCFCs are regulated for phase-out.[3]

-

Global Warming Potential (GWP): GWP provides a measure of how much energy the emission of 1 ton of a gas will absorb over a given period, relative to the emission of 1 ton of carbon dioxide (CO₂), which has a GWP of 1.[7] The 100-year GWP of 455 indicates that HCFC-234da is a potent greenhouse gas.[6] The much higher 20-year GWP of 1601 highlights its significant short-term warming impact, a characteristic of gases with atmospheric lifetimes shorter than that of CO₂.[6][7]

Atmospheric Fate and Degradation

The environmental impact of HCFC-234da is intrinsically linked to its chemical reactions in the atmosphere. The primary mechanism for its removal is through oxidation initiated by hydroxyl radicals (•OH) in the troposphere.

Proposed Tropospheric Degradation Pathway

Step 1: Hydrogen Abstraction The reaction begins with the attack of a hydroxyl radical (•OH) on one of the C-H bonds of HCFC-234da. This abstraction forms water and a haloalkyl radical.

CHClFCHClCF₃ + •OH → CCl₂FCHFCF₃ + H₂O (Abstraction from C-2) or CHClFCHClCF₃ + •OH → CHClFCCLCF₃ + H₂O (Abstraction from C-3)

Step 2: Peroxy Radical Formation The resulting haloalkyl radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂•).

CCl₂FCHFCF₃ + O₂ → CCl₂FCH(OO•)CF₃ or CHClFCCLCF₃ + O₂ → CHClFCCl(OO•)CF₃

Step 3: Reaction with Nitric Oxide (NO) The peroxy radical then reacts with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂).

CCl₂FCH(OO•)CF₃ + NO → CCl₂FCH(O•)CF₃ + NO₂ or CHClFCCl(OO•)CF₃ + NO → CHClFCCl(O•)CF₃ + NO₂

Step 4: Alkoxy Radical Decomposition The alkoxy radical is unstable and can decompose via two primary pathways: C-C bond cleavage or reaction with O₂. C-C bond scission is often the dominant fate for larger alkoxy radicals.

CCl₂FCH(O•)CF₃ → •CF₃ + CCl₂FCHO (dicholorofluoroacetaldehyde) or CHClFCCl(O•)CF₃ → CHClFCO• + •CClF₂ (This pathway is less likely due to the strength of the C-F bond)

A more likely decomposition for the second isomer is C-C bond cleavage:

CHClFCCl(O•)CF₃ → •CF₃ + CHClFCOCl (chloro(fluoro)acetyl chloride)

Step 5: Formation of Stable Products The resulting radical fragments (e.g., •CF₃) and carbonyl compounds undergo further oxidation. For example, the •CF₃ radical leads to the formation of carbonyl fluoride (COF₂). The carbonyl products, such as acetyl halides, can undergo photolysis or further react with •OH. Ultimately, these degradation pathways lead to the formation of stable, water-soluble end products.[10]

Visualization of Proposed Degradation Pathway

Sources

- 1. scbt.com [scbt.com]

- 2. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 3. Montreal Protocol - Wikipedia [en.wikipedia.org]

- 4. 3,3-Dichloro-1,1,1,2-tetrafluoropropane | C3H2Cl2F4 | CID 19816626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. archive.ipcc.ch [archive.ipcc.ch]

- 7. epa.gov [epa.gov]

- 8. Atmospheric oxidation pathways of CF3CH2CFCl2 (HCFC-234fb) with OH-radicals and Cl-atoms: insights into the mechanism, thermodynamics, and kinetics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Mechanism of atmospheric oxidation of 1,1,1,2-tetrafluoroethane (HFC 134a) - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Unlocking New Synthetic Pathways: A Technical Guide to the Potential Applications of 2,3-Dichloro-1,1,1,3-tetrafluoropropane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond an Intermediate—Re-evaluating HCFC-234cc

2,3-Dichloro-1,1,1,3-tetrafluoropropane, designated as HCFC-234cc, is a halogenated propane whose investigation has been historically channeled towards a singular, albeit significant, industrial application: a precursor to the fourth-generation refrigerant 2,3,3,3-tetrafluoropropene (HFO-1234yf).[1] This narrow focus, driven by the global imperative to phase out ozone-depleting and high global-warming-potential compounds, has left the broader synthetic potential of this molecule largely unexplored. For the synthetic chemist, HCFC-234cc represents a C3 building block rich in functionality—possessing vicinal chlorine atoms susceptible to elimination and substitution, and a trifluoromethyl group that can impart unique physicochemical properties to target molecules.

This technical guide moves beyond the established industrial narrative to explore the untapped potential of this compound as a versatile synthon for organic synthesis. We will delve into its known transformations and, by drawing logical parallels with the reactivity of analogous polychlorofluorinated alkanes, propose novel applications in the construction of complex fluorinated molecules relevant to the pharmaceutical and agrochemical industries. This document serves as a roadmap for researchers looking to leverage the unique reactivity of HCFC-234cc to forge new frontiers in organofluorine chemistry.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physical and chemical characteristics is paramount to its successful application in synthesis. The properties of HCFC-234cc are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃H₂Cl₂F₄ | |

| Molecular Weight | 184.95 g/mol | |

| CAS Number | 146916-90-7 | |

| IUPAC Name | This compound | |

| Synonyms | HCFC-234da (Note: this is an isomer, but sometimes used interchangeably in literature) |

| Spectroscopic Data (Predicted) | Expected Characteristics |

| ¹⁹F NMR | A complex multiplet for the CF₃ group and a separate multiplet for the CHF group, with chemical shifts influenced by the adjacent chlorine and hydrogen atoms. Typical shifts for -CF₃ are in the +40 to +80 ppm range, while -CF- signals can appear between +140 to +250 ppm relative to CFCl₃.[2] |

| ¹H NMR | A multiplet for the proton on the carbon bearing a fluorine and a chlorine, and a multiplet for the proton on the carbon with the trifluoromethyl group. |

| ¹³C NMR | Three distinct signals for the three carbon atoms, with chemical shifts and C-F coupling constants characteristic of fluorinated alkanes. |

| Mass Spectrometry (GC-MS) | A molecular ion peak and characteristic fragmentation patterns involving the loss of Cl, F, HCl, and HF. GC-MS is a primary method for analyzing mixtures of halogenated hydrocarbons.[3][4][5] |

Established Synthetic Utility: A Gateway to Fluoroalkenes

The primary and well-documented application of HCFC-234cc is its role as a key intermediate in the production of HFO-1234yf. This transformation is typically achieved through a dehydrochlorination reaction, which can be performed under various conditions.

Synthesis of this compound

The synthesis of HCFC-234cc itself is an important consideration. One patented method involves the reaction of 1,1,1,3-tetrachloropropane with hydrogen fluoride in the vapor phase over a fluorination catalyst.[6] Another approach involves the reaction of a carbene, generated from a suitable precursor like 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123), with methyl chloride, leading to the formation of 2,3-dichloro-1,1,1-trifluoropropane, which can then be fluorinated.[1][7]

Dehydrochlorination to 2-chloro-1,1,1,3-tetrafluoropropene and subsequent conversion

The most common reaction of HCFC-234cc is the elimination of a molecule of hydrogen chloride (HCl) to form 2-chloro-1,1,1,3-tetrafluoropropene. This fluoroalkene is a valuable intermediate that can be further transformed into HFO-1234yf.

Caption: Potential nucleophilic substitution pathways for HCFC-234cc.

Potential Nucleophiles and Products:

-

O-Nucleophiles (Alkoxides, Phenoxides): Introduction of ether linkages to form fluorinated ethers.

-

S-Nucleophiles (Thiolates): Formation of fluorinated thioethers.

-

N-Nucleophiles (Amines, Azides): Synthesis of fluorinated amines and azides, which are precursors to other nitrogen-containing functional groups.

-

C-Nucleophiles (Cyanide, Organometallics): Carbon-carbon bond formation to build more complex carbon skeletons.

Hypothetical Experimental Protocol: Nucleophilic Substitution with Sodium Methoxide

-

Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO in a round-bottom flask under an inert atmosphere, add sodium methoxide (1.0-1.2 eq) portion-wise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by GC-MS.

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Precursor to Novel Fluorinated Heterocycles

The fluoroalkenes derived from HCFC-234cc are excellent candidates for cycloaddition reactions, providing access to a variety of fluorinated carbocycles and heterocycles. [8][9][10]The electron-withdrawing nature of the fluorine and trifluoromethyl groups makes these alkenes reactive dienophiles or dipolarophiles.

Caption: Potential cycloaddition reactions using fluoroalkenes derived from HCFC-234cc.

Potential Applications in Agrochemical and Pharmaceutical Synthesis:

The introduction of fluorinated moieties is a well-established strategy in drug and agrochemical design to enhance metabolic stability, binding affinity, and lipophilicity. [11][12]The unique substitution patterns accessible from HCFC-234cc could lead to novel scaffolds for:

-

Fungicides and Herbicides: Many modern agrochemicals contain fluorinated heterocyclic cores. [13]* Bioactive Molecules: The trifluoromethyl group is a common feature in many pharmaceuticals.

Reductive Dehalogenation

Selective removal of one or both chlorine atoms without affecting the C-F bonds would provide access to other valuable fluorinated propanes. This could be achieved using various reducing agents, such as transition metal hydrides or catalytic hydrogenation. The resulting hydrofluoropropanes could serve as building blocks themselves or as precursors to other fluorinated compounds.

Conclusion and Future Outlook

This compound (HCFC-234cc) stands at a crossroads. While its role in the synthesis of next-generation refrigerants is established, its potential as a versatile building block for fine chemical synthesis remains largely untapped. The strategic placement of its functional groups offers a compelling platform for the development of novel synthetic methodologies.

This guide has sought to illuminate these potential pathways, from nucleophilic substitutions to the construction of complex heterocyclic systems. It is our hope that by presenting these possibilities, grounded in the fundamental principles of organic chemistry, we will inspire researchers in academia and industry to explore the rich and varied chemistry of HCFC-234cc. The journey from an industrial intermediate to a cornerstone of synthetic innovation awaits, promising new avenues for the creation of valuable fluorinated molecules for a multitude of applications.

References

- WO1995016655A1 - Process for fluorinated propanes and pentanes - Google Patents. (n.d.).

- CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene - Google Patents. (n.d.).

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Retrieved January 14, 2026, from [Link]

-

WO/2021/093029 NEW PROCESS FOR SYNTHESIS OF 2,3,3,3-TETRAFLUOROPROPENE (1234YF) AND 2,3-DICHLORO-1,1,1-TRIFLUOROPROPANE (243DB) - WIPO Patentscope. (n.d.). Retrieved January 14, 2026, from [Link]

-

7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.). Retrieved January 14, 2026, from [Link]

-

COMPOSITIONS COMPRISING 2,3,3,3-TETRAFLUOROPROPENE, 1,1,2,3-TETRACHLOROPROPENE, 2-CHLORO-3,3,3-TRIFLUOROPROPENE, OR 2-CHLORO-1,1 - EPO. (n.d.). Retrieved January 14, 2026, from [Link]

-

Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note. (2025, January 19). Retrieved January 14, 2026, from [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). Retrieved January 14, 2026, from [Link]

-

Nucleophilic Substitution Reactions. (2022, August 28). Retrieved January 14, 2026, from [Link]

-

1,1-Dichloro-2,2-difluoro-propane - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 14, 2026, from [Link]

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Thermodynamic analysis of synthesis of 2,3,3,3-tetrafluoropropene by dehydrochlorination of 2-chloro-1,1,1,2-tetrafluoropropane - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

- EP0939071B1 - Method for producing fluorinated propane - Google Patents. (n.d.).

-

[6 + 4] Cycloaddition Reactions. (n.d.). Retrieved January 14, 2026, from [Link]

-

AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES - European Patent Office - EP 3994990 A1 - Googleapis.com. (2020, November 8). Retrieved January 14, 2026, from [Link]

- WO2016090745A1 - Process for the preparation of 2, 3, 3, 3-tetrafluoropropene - Google Patents. (n.d.).

-

Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]

-

Direct Interface GC/MS Method - EPA. (n.d.). Retrieved January 14, 2026, from [Link]

-

Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

-

Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. (2012, May 31). Retrieved January 14, 2026, from [Link]

-

SYNTHESIS OF 1,1,3-TRICHLORO-1-PROPENE - European Patent Office - EP 3699165 A1 - EPO. (2020, August 26). Retrieved January 14, 2026, from [Link]

-

Non-target analysis using gas chromatography with time-of-flight mass spectrometry - AMT. (n.d.). Retrieved January 14, 2026, from [Link]

- WO2014151441A1 - Process for producing 2,3,3,3-tetrafluoropropene - Google Patents. (n.d.).

- JP7536076B2 - Compositions and methods for the synthesis of 2,3-dichloro-1,1,1,2-tetrafluoropropane and 2,3,3,3-tetrafluoropropene - Google Patents. (n.d.).

-

Advances in the Synthetic Utility of Difluorocarbene Generated from TMSCF 3 (Ruppert-Prakash Reagent) and Its Derivatives - PubMed. (2025, March 12). Retrieved January 14, 2026, from [Link]

-

Flow Chemistry for Cycloaddition Reactions | Request PDF - ResearchGate. (2025, August 6). Retrieved January 14, 2026, from [Link]

-

[4 + 3] Cycloaddition Reactions. (n.d.). Retrieved January 14, 2026, from [Link]

-

Composition Analysis of Contaminated and Counterfeit Refrigerants Using the Agilent 490 Micro GC. (2015, July 8). Retrieved January 14, 2026, from [Link]

-

Comprehensive analysis of refrigerant R134a: Implications for estimating and managing greenhouse gas emissions - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

- WO2019236720A1 - Method for dehydrochlorination of hcfc-244bb to manufacture hfo-1234yf - Google Patents. (n.d.).

- US8697922B2 - Conversion of 2-chloro-1,1,1,2-tetrafluoropropane to 2,3,3,3-tetrafluoropropene - Google Patents. (n.d.).

- US10843987B2 - Catalytic chlorination of 3,3,3-trifluoropropene to 2,3-dichloro-1,1,1-trifluoropropane - Google Patents. (n.d.).

-

3-Chloro-1,1,1,3-tetrafluoropropane | C3H3ClF4 | CID 2782294 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Catalytic dehydrofluorination of 1,1,1,2,3-pentafluoropropane (HFC-245eb) to 2,3,3,3-tetrafluoropropene (HFO-1234yf) using in-situ fluorinated chromium oxyfluoride catalyst - ResearchGate. (2025, August 10). Retrieved January 14, 2026, from [Link]

Sources

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. 19F [nmr.chem.ucsb.edu]

- 3. gcms.cz [gcms.cz]

- 4. epa.gov [epa.gov]

- 5. agilent.com [agilent.com]

- 6. data.epo.org [data.epo.org]

- 7. CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene - Google Patents [patents.google.com]

- 8. organicreactions.org [organicreactions.org]

- 9. researchgate.net [researchgate.net]

- 10. organicreactions.org [organicreactions.org]

- 11. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 12. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to 2,3-Dichloro-1,1,1,3-tetrafluoropropane (HCFC-234da): Discovery, Synthesis, and Scientific Context

Abstract: This technical guide provides a comprehensive overview of 2,3-Dichloro-1,1,1,3-tetrafluoropropane, a hydrochlorofluorocarbon (HCFC) designated as HCFC-234da. Unlike many of its commercially significant isomers, HCFC-234da does not have a well-documented history of targeted discovery or large-scale application. Instead, its emergence is intrinsically linked to the broader evolution of fluorocarbon chemistry, driven by the search for replacements for ozone-depleting chlorofluorocarbons (CFCs). This document synthesizes information from patent literature, chemical databases, and historical context to detail the compound's identification, physicochemical properties, likely synthetic pathways, and its role as a chemical intermediate. It is intended for researchers and professionals in chemical synthesis and drug development who require a deep understanding of fluorinated propanes and their complex history.

Introduction: The Evolving Landscape of Halocarbons

The history of synthetic refrigerants and solvents is a compelling narrative of innovation driven by industrial need and, subsequently, environmental necessity. In the early 20th century, the pioneering work of scientists like Thomas Midgley Jr. at General Motors led to the development of chlorofluorocarbons (CFCs), such as Dichlorodifluoromethane (CFC-12).[1] These compounds were revolutionary: non-toxic, non-flammable, and highly efficient for refrigeration, quickly replacing hazardous predecessors like ammonia and sulfur dioxide.[1][2]

However, the chemical stability that made CFCs so useful proved to be their environmental downfall. In the 1970s, research by Molina and Rowland revealed that these compounds could reach the stratosphere, where UV radiation would break them down, releasing chlorine atoms that catalytically destroy the ozone layer.[1] This discovery culminated in the 1987 Montreal Protocol, an international treaty designed to phase out the production of ozone-depleting substances.[3][4]

This regulatory landmark catalyzed a global shift towards less harmful alternatives. The first-generation replacements were the hydrochlorofluorocarbons (HCFCs), a class of compounds that includes this compound. HCFCs contain hydrogen, which makes them less stable in the atmosphere and allows them to break down before reaching the stratosphere.[2] Consequently, their Ozone Depletion Potential (ODP) is significantly lower than that of CFCs.[5] However, as they still contain chlorine, HCFCs were always considered a transitional solution and are now themselves being phased out in favor of hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs), which have zero ODP.[3][5] The study of specific HCFC isomers like HCFC-234da is therefore a window into this critical transitional period in chemical manufacturing.

Emergence of 3-Carbon HCFCs: this compound (HCFC-234da)

The "discovery" of HCFC-234da was not a singular event but rather the identification of a specific isomer within the complex landscape of three-carbon fluorinated propanes. Its existence is confirmed through its unique CAS registry number and its availability from specialty chemical suppliers, but it lacks the extensive documentation of more commercially viable compounds.

Identification and Nomenclature

HCFC-234da is one of several isomers of dichlorotetrafluoropropane. The nomenclature "234" indicates a three-carbon propane backbone, with the digits representing the number of fluorine, hydrogen, and chlorine atoms, respectively (following the "rule of 90"). The "da" suffix specifies the particular isomeric arrangement of these atoms on the carbon chain.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 146916-90-7 | Santa Cruz Biotechnology[4] |

| Molecular Formula | C₃H₂Cl₂F₄ | PubChem |

| Molecular Weight | 184.95 g/mol | Santa Cruz Biotechnology[4] |

| InChI Key | IRCLJRMKYIULFK-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | C(C(F)Cl)(C(F)(F)F)Cl | PubChem |

| Designation | HCFC-234da | PubChem |

Table 1: Core Identifiers for this compound.

Postulated Synthetic Pathways

While no dedicated synthesis for HCFC-234da is prominently published, its structure suggests it arises as an intermediate or byproduct in reactions involving the fluorination or chlorination of three-carbon olefins. The patent literature for the production of modern HFO refrigerants, such as HFO-1234yf (2,3,3,3-tetrafluoropropene), provides the most logical context for its formation.